molecular formula C9H11NOS B8410277 2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

Cat. No. B8410277
M. Wt: 181.26 g/mol
InChI Key: UMCWPPXEAJDPDG-UHFFFAOYSA-N
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Patent
US04355034

Procedure details

A mixture of 1 g. of 2-methyl-3-hydroxy-4-benzoylthiomethyl-5-vinylpyridine, 10 ml. of tetrahydrofuran, and 10 ml. of 2.5 N aqueous sodium hydroxide was aged at room temperature overnight. The solution was acidified to about pH 6 with hydrochloric acid and then adjusted to pH 7.5 with solid sodium bicarbonate. The mixture was extracted with 3×100 ml. of ethyl acetate: isopropanol (9:1 v/v). The extract was dried over magnesium sulfate and concentrated to give 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine.
Name
2-methyl-3-hydroxy-4-benzoylthiomethyl-5-vinylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][S:10]C(=O)C2C=CC=CC=2)[C:5]([CH:19]=[CH2:20])=[CH:4][N:3]=1.[OH-].[Na+].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][SH:10])[C:5]([CH:19]=[CH2:20])=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-methyl-3-hydroxy-4-benzoylthiomethyl-5-vinylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)CSC(C1=CC=CC=C1)=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1 g
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CS)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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